N-cyclohexyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Description
N-cyclohexyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a 3-methylphenyl group at position 3 and a propanamide chain linked to a cyclohexyl group. This structure combines lipophilic (cyclohexyl, 3-methylphenyl) and polar (amide, oxadiazole) moieties, making it a candidate for diverse pharmacological applications. The oxadiazole ring is known for metabolic stability and hydrogen-bonding capacity, while the cyclohexyl group enhances membrane permeability .
Properties
IUPAC Name |
N-cyclohexyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-6-5-7-14(12-13)18-20-17(23-21-18)11-10-16(22)19-15-8-3-2-4-9-15/h5-7,12,15H,2-4,8-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXSMKQDJNNFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322627 | |
| Record name | N-cyclohexyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49723887 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
831243-95-9 | |
| Record name | N-cyclohexyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be attached through a nucleophilic substitution reaction, where a cyclohexylamine reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to reduce the oxadiazole ring or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyclohexyl or methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
N-cyclohexyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: It can be utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its specific substitution pattern. Below is a comparative analysis with structurally similar compounds (Table 1):
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituents | Molecular Weight (g/mol) | Solubility | Biological Activity | Source |
|---|---|---|---|---|---|
| Target Compound N-cyclohexyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
3-methylphenyl, cyclohexyl | ~357.4 (estimated) | Moderate lipophilicity | Anticancer (hypothesized) | |
| N-cyclohexyl-3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | 3-ethoxy-4-methoxyphenyl, cyclohexyl | ~417.4 | Low aqueous solubility | Neuroprotective potential | |
| 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-5-yl)propanamide | 4-chlorophenyl, indole | ~354.8 | Moderate solubility | Antifungal, kinase inhibition | |
| 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methoxypyridin-3-yl)propanamide | 2-chlorophenyl, 6-methoxypyridinyl | ~372.8 | High solubility | Anti-inflammatory | |
| 3-(3-(trifluoromethyl)phenyl)-N-(1,3-thiazol-2-yl)propanamide | 3-CF3-phenyl, thiazole | ~324.3 | Moderate lipophilicity | Antimicrobial | |
| N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide | Pyridine, pyrrole, thiophene | ~423.5 | Low solubility | Antiviral (in vitro) |
Key Differences in Bioactivity
- Lipophilicity vs. Solubility : The cyclohexyl group in the target compound enhances lipophilicity compared to analogues with pyridine (e.g., ) or indole (e.g., ), which may improve blood-brain barrier penetration but reduce aqueous solubility.
- Cyclohexyl vs. Aromatic Groups: The cyclohexyl moiety reduces π-π stacking interactions but increases metabolic stability relative to heteroaromatic groups (e.g., indole in ).
Biological Activity
N-cyclohexyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.
- Molecular Formula : C17H22N4O2
- Molecular Weight : 318.39 g/mol
- Structure : The compound features a cyclohexyl group attached to a propanamide chain, which is further substituted with a 1,2,4-oxadiazol moiety.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Compounds containing oxadiazole rings have been reported to exhibit anticancer properties through mechanisms such as:
- Inhibition of specific kinases (e.g., EGFR and Src) involved in cancer cell proliferation.
- Induction of apoptosis in cancer cells.
- Antioxidant activity that may contribute to their protective effects against oxidative stress.
Anticancer Activity
Recent studies have evaluated the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | |
| HCT116 (Colon Cancer) | 1.18 | |
| A549 (Lung Cancer) | 0.87 | |
| PC-3 (Prostate Cancer) | 0.67 |
These findings suggest that this compound may possess potent anticancer properties.
Antimicrobial Activity
The oxadiazole derivatives have also been investigated for their antimicrobial effects. Preliminary studies indicate that some derivatives exhibit activity against bacterial strains, although specific data for this compound is limited.
Case Studies
- In Vitro Studies : A study conducted by Zhang et al. synthesized several oxadiazole derivatives and tested their efficacy against multiple cancer cell lines using the TRAP PCR-ELISA assay. The results indicated that certain derivatives had IC50 values lower than standard chemotherapeutic agents like staurosporine .
- Molecular Docking Studies : Research involving molecular docking simulations suggested that N-cyclohexyl derivatives bind effectively to target proteins associated with cancer progression, indicating a favorable pharmacological profile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
